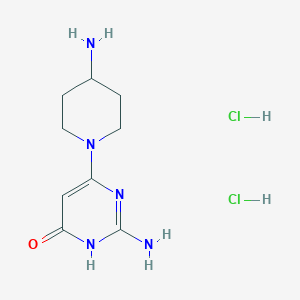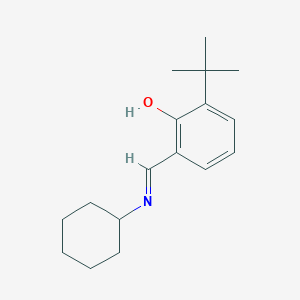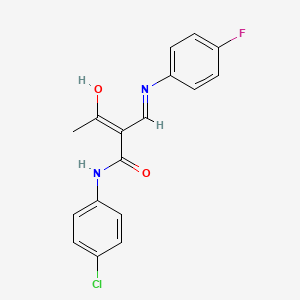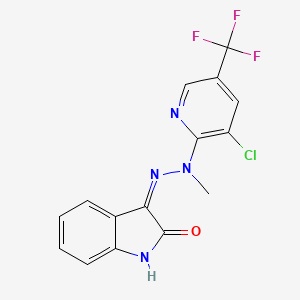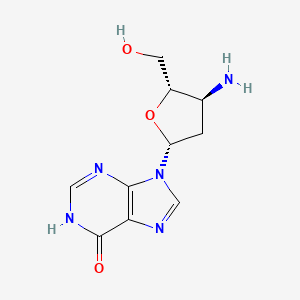
(3-N,N-Dimethylaminopropyl)triethoxysilane, 97%
Übersicht
Beschreibung
(3-N,N-Dimethylaminopropyl)triethoxysilane, 97% (hereafter referred to as 3-DAPTE) is an organosilicon compound that is used in the synthesis of novel materials with a variety of properties. It is a versatile reagent that has been used in a number of scientific research applications due to its unique properties.
Wissenschaftliche Forschungsanwendungen
Adhesion Studies in Microbiology
- Adhesion of Bacteria to Modified Glass Surfaces: The research by Kręgiel (2013) explored the adhesive properties of Aeromonas hydrophila to glass surfaces modified with various silanes, including (3-N,N-dimethylaminopropyl)triethoxysilane derivatives. This study is significant for understanding bacterial adhesion to chemically treated surfaces, which has implications for public health and material science (Kręgiel, 2013).
Biomedical Applications
- Gene Delivery Systems: Zhang et al. (2013) investigated the use of (3-Aminopropyl)triethoxysilane-modified iron oxide nanoparticles in developing a combo gene delivery system. This research highlights the potential of such systems in gene therapy, due to their high gene-carrying ability and low cytotoxicity (Zhang et al., 2013).
Material Science and Nanotechnology
Adsorbent Fabrication
Yao et al. (2012) synthesized amino-functionalized Fe3O4/SiO2 core/shell nanoparticles using (3-aminopropyl)triethoxysilane. These nanoparticles were used as adsorbents, demonstrating the potential of these materials in environmental applications, especially for water purification (Yao et al., 2012).
Surface Modification and Coatings
Herlem et al. (2008) and Zeng et al. (2011) both conducted research on the deposition and characterization of silane films, including those derived from (3-aminopropyl)triethoxysilane, for applications in sensor technology and surface wettability (Herlem et al., 2008); (Zeng et al., 2011).
Biotechnology and Bioengineering
Cell Delivery and Biofunctionalization
Agarwal et al. (2019) demonstrated the use of (3-Aminopropyl)triethoxysilane in the preparation of a paper matrix for cell delivery applications, showing its potential in tissue engineering and regenerative medicine (Agarwal et al., 2019).
Protein Immobilization for Microfluidic Devices
Khnouf et al. (2016) evaluated processes for binding proteins to PDMS surfaces treated with (3-aminopropyl)triethoxysilane, underlining its importance in the development of lab-on-chip devices for biological applications (Khnouf et al., 2016).
Eigenschaften
IUPAC Name |
N,N-dimethyl-3-triethoxysilylpropan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H27NO3Si/c1-6-13-16(14-7-2,15-8-3)11-9-10-12(4)5/h6-11H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQIQPUUNTCVHBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CCCN(C)C)(OCC)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H27NO3Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70544209 | |
| Record name | N,N-Dimethyl-3-(triethoxysilyl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70544209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Dimethyl-3-(triethoxysilyl)propan-1-amine | |
CAS RN |
43108-00-5 | |
| Record name | N,N-Dimethyl-3-(triethoxysilyl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70544209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




